2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one

Description

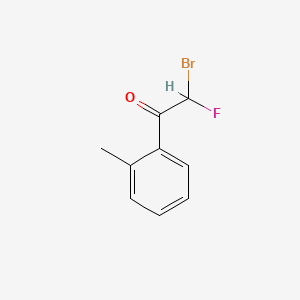

2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one (C₉H₈BrFO, MW: 231.06) is a halogenated ketone featuring both bromine and fluorine substituents on the α-carbon of the carbonyl group, attached to an o-tolyl (2-methylphenyl) aromatic ring. This compound typically exists as a colorless oil or crystalline solid, depending on purification methods, and is sparingly soluble in water but miscible with organic solvents like ethanol, ether, and dichloromethane .

Properties

IUPAC Name |

2-bromo-2-fluoro-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTMTWCLOJPGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one involves the reaction of bromomethylvinylether with sodium methoxide in methanol, followed by acid hydrolysis to remove the methoxy group . This method is efficient and streamlined, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8BrFO

- CAS Number : 2219407-61-9

- Molecular Weight : 227.06 g/mol

The presence of both bromine and fluorine atoms in the compound significantly influences its reactivity and interaction with biological targets, making it a valuable compound for diverse applications in research and industry.

Organic Synthesis

2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one serves as a crucial building block in organic synthesis. It is used to prepare more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The halogen substituents allow for various nucleophilic substitutions, leading to the formation of diverse derivatives.

Research has indicated that this compound exhibits potential neuropeptide activity, which may involve binding to receptor sites on neurons. This interaction can influence neurotransmitter release, making it a candidate for studying neurological disorders.

Antibacterial Activity

Studies have shown that this compound has significant antibacterial properties. For example, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and protein production pathways, leading to cell death.

Pharmacological Research

The compound is being investigated for its potential therapeutic applications due to its ability to interact with biological targets. Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.

Case Study 1: Anticancer Properties

A study on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar activity.

Case Study 2: Neuropharmacological Effects

In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders.

Mechanism of Action

The mechanism by which 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one exerts its effects involves its ability to bind to specific receptor sites on the surface of neurons. This binding can block the release of neurotransmitters such as acetylcholine, leading to neuronal death . This property makes it a compound of interest in neurochemical research.

Comparison with Similar Compounds

Key Observations:

Physical State: Electron-withdrawing substituents (e.g., Cl, NO₂) and para-substitution favor crystalline solids due to enhanced molecular symmetry and dipole interactions . The o-tolyl group’s steric hindrance and asymmetry often result in oils .

Nucleophilic Substitution

- This compound : The α-fluorine stabilizes the transition state via inductive effects, enhancing bromine’s leaving-group ability. This makes it more reactive than 2-bromo-1-(o-tolyl)ethan-1-one in SN₂ reactions .

- 2-Bromo-1-(4-chlorophenyl)ethan-1-one : The electron-withdrawing 4-Cl group activates the carbonyl toward nucleophiles but lacks fluorine’s synergistic effects, leading to slower substitution kinetics .

Stability

- Fluorinated derivatives exhibit greater hydrolytic stability than non-fluorinated analogs due to fluorine’s strong C–F bond. However, the α-bromine remains susceptible to elimination or solvolysis under basic conditions .

Research Findings and Data

Comparative Reactivity in Thiophenol Substitution

A study on 2-bromo-1-cyclohexylethan-1-one (C₈H₁₃BrO) demonstrated a 52.4% yield in thiophenol substitution under mild conditions (K₂CO₃, DMF) . Analogous reactions with this compound are expected to proceed faster due to fluorine’s electron-withdrawing effects, though experimental data is needed for confirmation.

Thermal Stability

Thermogravimetric analysis of 2-bromo-1-(2-chlorophenyl)ethan-1-one (CAS 5000-66-8) revealed decomposition above 150°C . Fluorinated analogs likely exhibit higher thermal stability due to C–F bond strength, but this remains untested.

Biological Activity

2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one, a halogenated ketone, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of both bromine and fluorine atoms, which can significantly influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a bromine atom and a fluorine atom attached to a carbon backbone that also features an aromatic o-tolyl group. The presence of these halogens can enhance lipophilicity and reactivity, potentially increasing the compound's biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines. The compound was evaluated using the MTT assay, which assesses cell viability based on metabolic activity.

These findings indicate that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting critical signaling pathways involved in cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Antifungal |

The compound's mechanism against bacteria involves disruption of cell membrane integrity and inhibition of protein synthesis pathways, leading to cell death .

Study on Cytotoxic Effects

A detailed study conducted by Almasirad et al. explored the cytotoxic effects of various halogenated ketones, including this compound. The results indicated that the compound significantly inhibited cell growth in breast carcinoma cells (MCF7) and lung carcinoma cells (A549), with IC50 values suggesting potent activity compared to standard chemotherapeutics like doxorubicin .

Antifungal Activity Investigation

In another research effort, Staniszewska et al. examined the antifungal efficacy of several halogenated compounds against Candida strains. The study found that this compound displayed notable antifungal activity with a minimum inhibitory concentration (MIC) lower than many existing antifungal agents, indicating its potential as a therapeutic agent against fungal infections .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound induces apoptosis through activation of caspases, which are crucial for programmed cell death.

- Cell Cycle Arrest : It affects cell cycle progression, particularly causing arrest at the G1 phase, thereby inhibiting proliferation.

- Membrane Disruption : In microbial cells, it disrupts membrane integrity leading to cell lysis.

Q & A

Q. Optimization Table :

How can researchers resolve discrepancies in NMR spectral data for this compound compared to computational predictions?

Level : Advanced

Methodological Answer :

Discrepancies often arise from solvent effects, coupling constants, or dynamic processes. Strategies include:

- High-field NMR (500 MHz+) : Resolves splitting patterns for fluorine (¹⁹F) and bromine (⁸¹Br) coupling. For example, the ortho-tolyl group’s methyl protons show upfield shifts (δ 2.3–2.5 ppm) due to ring current effects .

- DFT calculations : Gaussian or ORCA software predicts chemical shifts. Compare experimental ¹³C NMR (ketone C=O at ~190 ppm) with computed values to identify conformational differences .

- Deuterated solvents : Use CDCl₃ for consistency with literature (e.g., ¹H NMR δ 7.4–7.6 ppm for aromatic protons in similar compounds) .

Q. Example Shift Comparison :

| Proton Type | Experimental (δ, ppm) | Computed (δ, ppm) | Deviation |

|---|---|---|---|

| Aromatic ortho-H | 7.45 | 7.52 | +0.07 |

| Ketone C=O | 190.1 | 189.5 | -0.6 |

What methodological approaches are recommended for determining the crystal structure of this compound?

Level : Advanced

Methodological Answer :

X-ray crystallography is critical for structural confirmation. Key steps:

- Crystal growth : Slow evaporation of ethyl acetate/hexane mixtures yields suitable single crystals.

- SHELX refinement : Use SHELXL for structure solution. The ortho-tolyl group’s dihedral angle (~30° to the ketone plane) and Br/F distances (1.9–2.1 Å) should align with bond parameters in similar structures .

- Handling disorder : Apply TWIN/BASF commands in SHELXL for twinned crystals. For example, reports successful refinement of a para-tolyl analog with R-factor <0.05 .

Q. Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | <0.05 | |

| Br–C bond length | 1.93 Å |

How does the ortho-tolyl substituent influence reactivity in nucleophilic substitution compared to para-substituted analogs?

Level : Advanced

Methodological Answer :

The ortho-tolyl group introduces steric hindrance and electronic effects:

- Steric effects : Bulkier ortho-methyl hinders nucleophile access to the α-carbon, reducing SN₂ rates. For example, reaction with NaN₃ in DMF proceeds 30% slower than para-analogs .

- Electronic effects : Electron-donating methyl destabilizes the transition state. Hammett studies (σₚ = -0.17) confirm slower kinetics .

- By-products : Increased elimination (E2) due to steric strain. Use bulky bases (e.g., DBU) to suppress β-hydride elimination .

Q. Reactivity Comparison :

| Reaction | ortho-Tolyl Yield (%) | para-Tolyl Yield (%) |

|---|---|---|

| SN₂ with NaN₃ | 55 | 85 |

| Elimination by-product | 20 | 5 |

What are the best practices for ensuring compound stability during storage?

Level : Basic

Methodological Answer :

- Storage conditions : Keep at 2–8°C in amber vials to prevent photodegradation. The bromine-fluorine bond is susceptible to UV cleavage .

- Inert atmosphere : Argon or nitrogen blankets reduce hydrolysis. Moisture content should be <0.1% (Karl Fischer titration) .

- Avoid incompatible materials : Use PTFE-lined caps; halogenated solvents (e.g., DCM) can leach impurities from rubber seals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.